molecular formula C19H21N5O2S B12244356 2-Methyl-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

2-Methyl-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12244356
M. Wt: 383.5 g/mol
InChI Key: PDODUHZDDPIDDX-UHFFFAOYSA-N
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Description

2-Methyl-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of a thiadiazole ring and a piperidine moiety further enhances its chemical complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acid derivatives, followed by cyclization under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-Methyl-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases due to its diverse biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure, such as 2-phenylquinazolin-4-one.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as 2-amino-1,3,4-thiadiazole.

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine-4-carboxylic acid.

Uniqueness

2-Methyl-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its combination of the quinazolinone, thiadiazole, and piperidine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits.

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-methyl-3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C19H21N5O2S/c1-12-17(27-22-21-12)19(26)23-9-7-14(8-10-23)11-24-13(2)20-16-6-4-3-5-15(16)18(24)25/h3-6,14H,7-11H2,1-2H3

InChI Key

PDODUHZDDPIDDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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